molecular formula C8H14N2O B13932846 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol

1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B13932846
M. Wt: 154.21 g/mol
InChI Key: DFHRQAQYFIJZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with 4-methylimidazole, followed by the addition of ethan-1-ol under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-ethyl-4-methylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-4-10-5-6(2)9-8(10)7(3)11/h5,7,11H,4H2,1-3H3

InChI Key

DFHRQAQYFIJZBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C(C)O)C

Origin of Product

United States

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